

Technical Support Center: TDMAZ ALD Growth Rate and Deposition Temperature

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Compound of Interest

Compound Name: *Tetrakis(dimethylamino)zirconium*

Cat. No.: *B103496*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tetrakis(dimethylamido)zirconium (TDMAZ) in Atomic Layer Deposition (ALD) processes. The following sections address common issues related to the effect of deposition temperature on the ALD growth rate.

Frequently Asked Questions (FAQs)

Q1: What is the typical Atomic Layer Deposition (ALD) window for TDMAZ?

A1: The optimal ALD temperature window for TDMAZ depends on the specific process and the other precursor used. For plasma-enhanced ALD (PEALD) of ZrN, a common ALD window is reported to be between 100°C and 200°C.^[1] For the thermal ALD of ZrO₂ using TDMAZ and water, a deposition window has been observed between 200°C and 250°C.^[2] It is crucial to determine the ALD window for your specific experimental setup and precursors.

Q2: How does deposition temperature generally affect the growth per cycle (GPC) of films grown with TDMAZ?

A2: The effect of deposition temperature on the GPC follows a typical pattern for ALD processes. Within the ALD window, the GPC should be relatively stable. Below the ALD window, the GPC may be lower due to insufficient reaction energy or precursor condensation. Above the ALD window, the GPC can either decrease due to precursor decomposition or increase uncontrollably due to chemical vapor deposition (CVD)-like growth. For ZrO₂ ALD with

TDMAZ and water, the GPC has been observed to decrease almost linearly as the temperature increases from 50°C to 225°C.[3][4][5]

Q3: What are the signs of precursor decomposition when using TDMAZ at high temperatures?

A3: A key indicator of TDMAZ thermal decomposition is a rapid and non-linear increase in the growth rate with temperature, which signifies a departure from the self-limiting ALD growth mode.[1] This can lead to non-uniform and poor-quality films. The onset temperature for the decomposition of TDMAZ vapor on a heated surface is reported to be around 240±10°C, with significant thermolysis occurring above 280°C.[1][4][6] In some cases, film growth may even cease at temperatures above 250°C.[3][5]

Troubleshooting Guide

Problem: My growth rate is significantly lower than expected.

Possible Cause	Troubleshooting Steps
Deposition temperature is too low.	Verify that your deposition temperature is within the established ALD window for your process. Increase the temperature in small increments and monitor the growth rate.
Insufficient precursor exposure or purge times.	Ensure that the TDMAZ pulse and purge times are optimized for your reactor geometry and process temperature. Incomplete reactions or insufficient purging of byproducts can inhibit growth.
Precursor degradation.	Check the age and storage conditions of your TDMAZ precursor. Over time, precursors can degrade, leading to lower vapor pressure and reduced reactivity.

Problem: The film growth is non-uniform across the substrate.

Possible Cause	Troubleshooting Steps
Temperature is too high, leading to CVD-like growth.	Decrease the deposition temperature to be within the ALD window. Non-uniformity is a common symptom of precursor decomposition and loss of self-limiting growth at elevated temperatures.
Non-uniform temperature distribution across the substrate holder.	Calibrate and verify the temperature uniformity of your substrate heater. Significant temperature gradients can lead to variations in growth rate.
Flow dynamics in the reactor.	Optimize the carrier gas flow rate and reactor pressure to ensure uniform delivery of the precursor to the entire substrate surface.

Problem: The growth rate is unstable from run to run.

Possible Cause	Troubleshooting Steps
Inconsistent deposition temperature.	Ensure your temperature controller is functioning correctly and that the setpoint is being accurately maintained for each deposition.
Fluctuations in precursor vapor pressure.	Verify that the TDMAZ bubbler temperature is stable and that the carrier gas flow is consistent.

Quantitative Data

The following tables summarize the effect of deposition temperature on the growth per cycle (GPC) for zirconium-based films using TDMAZ as the precursor.

Table 1: Effect of Deposition Temperature on ZrO₂ ALD Growth Rate (TDMAZ + H₂O)

Deposition Temperature (°C)	Growth per Cycle (Å/cycle)	Reference
50	~1.81	[3][5]
75	~1.84	[3][5]
100	~1.60	[3][5]
150	~1.21	[3][5]
200	~0.67	[3][5]
225	~0.66	[3][5]

Table 2: Effect of Deposition Temperature on ZrN PEALD Growth Rate (TDMAZ + H₂/N₂ plasma)

Deposition Temperature (°C)	Growth per Cycle (nm/cycle)	Reference
150	0.10	[1]
>200	Increase in GPC indicates onset of thermal self-deposition	[1]

Experimental Protocols

Detailed Methodology for Thermal ALD of ZrO₂

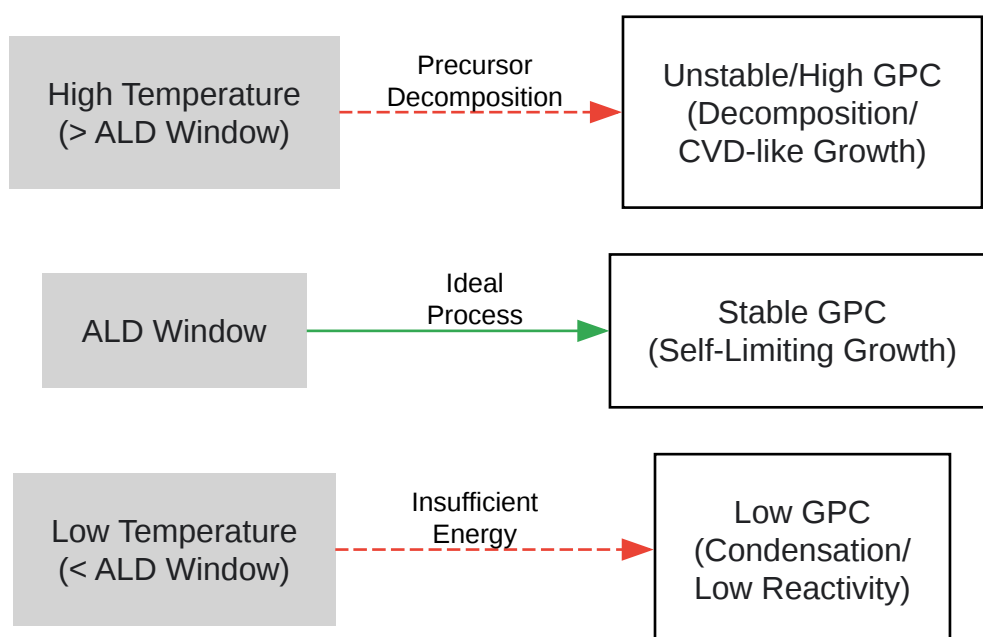
A typical thermal ALD process for ZrO₂ using TDMAZ and water involves the following sequential steps in a cycle:

- **TDMAZ Pulse:** Introduce TDMAZ vapor into the reaction chamber. A typical pulse time is 0.03 seconds.
- **Purge 1:** Purge the chamber with an inert gas (e.g., Ar or N₂) to remove unreacted TDMAZ and byproducts. A typical purge time is 10-30 seconds.

- Water Pulse: Introduce water vapor into the chamber. A typical pulse time is 0.015 seconds.
- Purge 2: Purge the chamber with the inert gas to remove unreacted water and byproducts. A typical purge time is 10-30 seconds.

These cycle times can vary depending on the specific reactor geometry and process conditions. The deposition temperature is maintained at a constant value throughout the process.

Visualizations



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